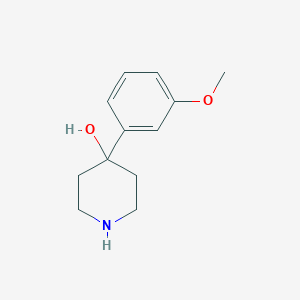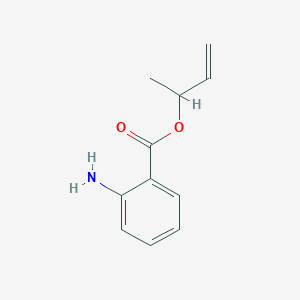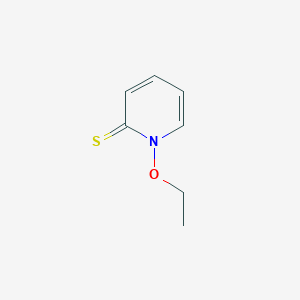
1-Ethoxypyridine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxypyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxypyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium ethoxide, followed by the introduction of a thione group using a suitable sulfur source. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or dichloromethane, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1-Ethoxypyridine-2(1H)-thione may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and reduces the risk of side reactions. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxypyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxypyridine-2(1H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Ethoxypyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antiviral effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxypyridine-2(1H)-thione can be compared with other similar compounds, such as:
2-Mercaptopyridine: Similar in structure but lacks the ethoxy group, which may affect its reactivity and biological activity.
2-Ethoxypyridine: Lacks the thione group, resulting in different chemical properties and applications.
2-Thiopyridine:
The presence of both the ethoxy and thione groups in 1-Ethoxypyridine-2(1H)-thione makes it unique, providing a combination of properties that can be exploited for various applications.
Eigenschaften
CAS-Nummer |
185507-87-3 |
|---|---|
Molekularformel |
C7H9NOS |
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
1-ethoxypyridine-2-thione |
InChI |
InChI=1S/C7H9NOS/c1-2-9-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
UVAXQYFJQMHKJP-UHFFFAOYSA-N |
SMILES |
CCON1C=CC=CC1=S |
Kanonische SMILES |
CCON1C=CC=CC1=S |
Synonyme |
2(1H)-Pyridinethione,1-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


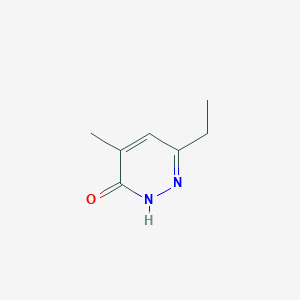
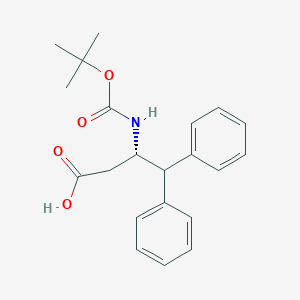

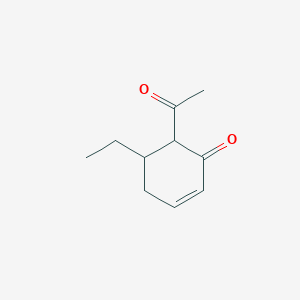
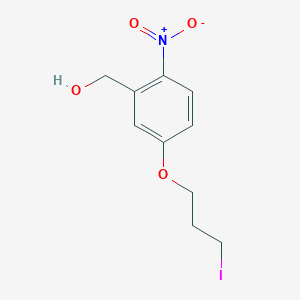
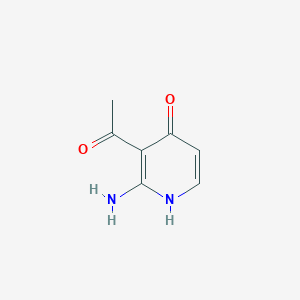
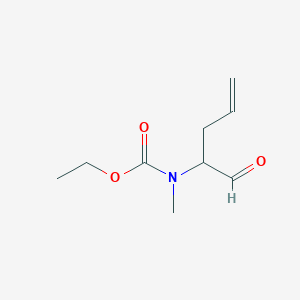
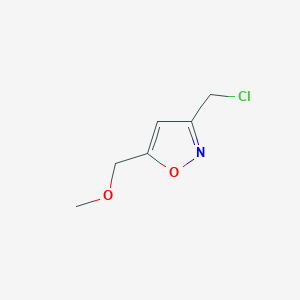
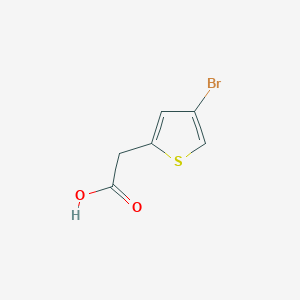
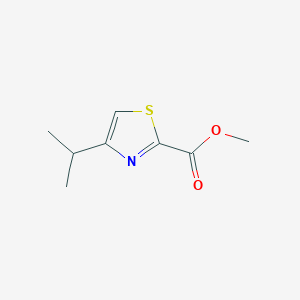
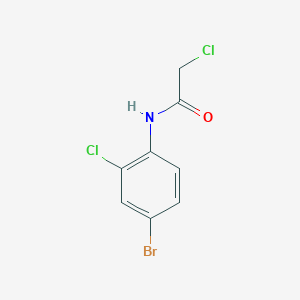
![3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)](/img/structure/B67283.png)
